Palatinose
Overview
Description
Synthesis Analysis
Palatinose is industrially produced from sucrose through enzymatic conversion, utilizing specific bacterial strains such as Erwinia rhapontici and Serratia plymuthica. The conversion process involves the use of immobilized bacterial cells or their enzymes, such as sucrose isomerase, to rearrange sucrose into palatinose. This process has been optimized in various studies, highlighting the efficient production of palatinose in transgenic tobacco plants and potato tubers expressing sucrose isomerase genes, demonstrating the potential of plants as bioreactors for palatinose production (Börnke et al., 2014); (Börnke, Hajirezaei, & Sonnewald, 2002).
Molecular Structure Analysis
The molecular structure of palatinose, featuring an alpha-1,6-glycosidic bond between glucose and fructose units, is critical for its functional properties. This unique linkage is responsible for its slow hydrolysis by digestive enzymes, contributing to the slow release of glucose and its low glycemic index.
Chemical Reactions and Properties
Palatinose undergoes limited hydrolysis in the human digestive system due to its molecular structure, leading to a slower increase in blood glucose levels compared to other sugars. Studies have explored its conversion into other useful compounds, indicating its versatility and potential in various chemical reactions (Trombotto et al., 2000).
Scientific Research Applications
Bioreactor Production : Potato tubers have been used as bioreactors for palatinose production. By introducing a chimeric sucrose isomerase gene from Erwinia rhapontici into potato plants, nearly quantitative conversion of sucrose into palatinose was achieved. This indicates that transgenic crop plants could be an efficient means for high-level palatinose production (Börnke, Hajirezaei, & Sonnewald, 2002).
Industrial Production with Bacterial Cells : The use of free and Ca-alginate immobilized cells of Erwinia sp. for palatinose production has been explored. Both free and immobilized cells of Erwinia sp. demonstrated high conversion rates in batch fermentation, indicating their potential for industrial palatinose production (Kawaguti & Sato, 2007).
Transgenic Plant Development : High-level production of palatinose in transgenic tobacco plants using a sucrose isomerase gene showed that although palatinose accumulated significantly, it led to severe phenotypic alterations in the plants. This study suggests that while plants can be efficient bioreactors for palatinose production, careful consideration of the expression system is necessary (Börnke et al., 2014).
Health Benefits and Potential Uses : A study on GLP-1 secretion in response to palatinose in rats found that palatinose may have beneficial effects for treating impaired glucose metabolism due to its ability to enhance portal GLP-1 levels and lower postprandial glycemia compared to sucrose (Hira et al., 2011).
Parenteral Nutrient Potential : Palatinose's metabolic effects and fate after oral and intravenous administration in dogs suggest its potential as both a sweetener and parenteral nutrient. Its hydrolysis generates both fructose and glucose without causing hypertriglyceridemia, indicating its superiority over fructose alone (Kawai et al., 1986).
Applications in Dentistry : Pilot studies on palatinose as a sucrose substitute show that it is slowly fermented in the oral cavity and may have low cariogenicity, making it a potential substitute for sucrose in dental care (Takazoe et al., 1985).
Nutritional Sweetener Applications : A study on the effects of palatinose syrup bioconverted from sucrose on hyperglycemia in mice suggests its potential as a healthy sweetener. Palatinose was found to result in lower lipid levels compared to sucrose, indicating its use as an alternative to sucrose (Lee et al., 2020).
properties
IUPAC Name |
(3S,4R,5R)-1,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h5-14,16-21H,1-3H2/t5-,6-,7-,8-,9-,10+,11-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPPRBMGVWEZRR-WTZPKTTFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC(C(C(C(=O)CO)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H](C(=O)CO)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90929736 | |
Record name | Palatinose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90929736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-O-alpha-D-Glucopyranosyl-D-fructose | |
CAS RN |
13718-94-0 | |
Record name | Palatinose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13718-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isomaltulose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013718940 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Palatinose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90929736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-O-α-D-glucopyranosyl-D-fructose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.878 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOMALTULOSE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V59P50X4UY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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